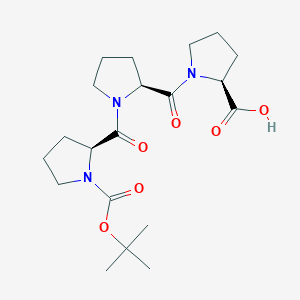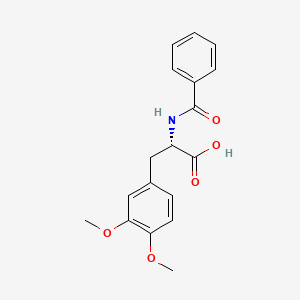
Acetamideoxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamideoxalate is a chemical compound that combines the properties of acetamide and oxalate. Acetamide, also known as ethanamide, is an organic compound derived from acetic acid, while oxalate is a naturally occurring organic acid found in various plants. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetamideoxalate typically involves the reaction of acetamide with oxalic acid. One common method is to dissolve acetamide in a suitable solvent, such as water or ethanol, and then add oxalic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient heating and mixing systems. The process may involve continuous flow reactors to ensure consistent product quality and yield. The purification of this compound in an industrial context often involves techniques such as recrystallization, filtration, and drying to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamideoxalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxalate derivatives.
Reduction: Reduction reactions can convert this compound into simpler amide or oxalate compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxalic acid derivatives, while reduction may produce simpler amides or alcohols.
Applications De Recherche Scientifique
Acetamideoxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetamideoxalate involves its interaction with specific molecular targets and pathways. In biological systems, this compound may inhibit certain enzymes or interfere with metabolic processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
Oxalic Acid: A naturally occurring organic acid found in plants, used in various industrial and laboratory applications.
N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent in organic synthesis.
Uniqueness of Acetamideoxalate
This compound is unique due to its combined properties of acetamide and oxalate. This combination allows it to participate in a broader range of chemical reactions and applications compared to its individual components. Its unique structure and reactivity make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
37913-34-1 |
|---|---|
Formule moléculaire |
C4H7NO5 |
Poids moléculaire |
149.10 g/mol |
Nom IUPAC |
acetamide;oxalic acid |
InChI |
InChI=1S/C2H5NO.C2H2O4/c1-2(3)4;3-1(4)2(5)6/h1H3,(H2,3,4);(H,3,4)(H,5,6) |
Clé InChI |
NWAJASRWXZETDW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



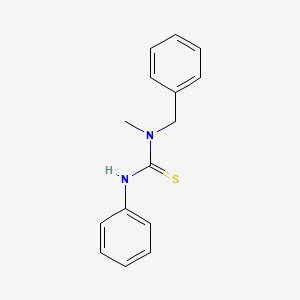
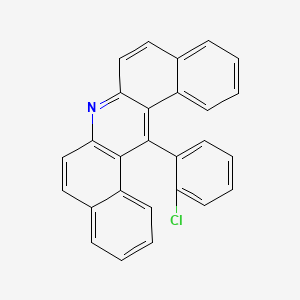
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
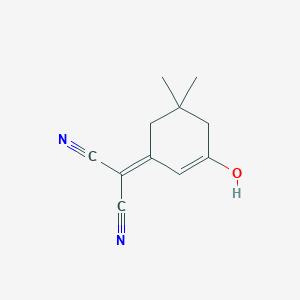
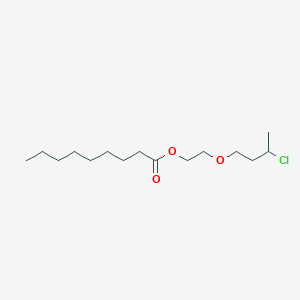

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
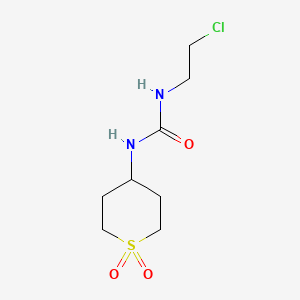
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
